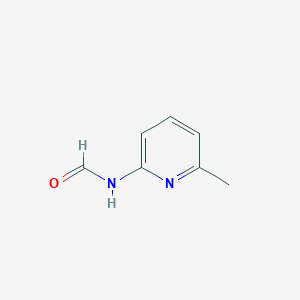

N-(6-methylpyridin-2-yl)formamide

Description

N-(6-Methylpyridin-2-yl)formamide (CAS: 51369-99-4, molecular formula: C₇H₈N₂O) is a pyridine derivative featuring a formamide group attached to the 2-position of a 6-methylpyridine ring. Its crystal structure, determined via single-crystal X-ray diffraction, reveals a planar molecular geometry with a maximum deviation of 0.0439 Å from the mean plane. The compound forms centrosymmetric dimers through N–H⋯O hydrogen bonds between self-complementary amide groups .

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6-3-2-4-7(9-6)8-5-10/h2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDONERCJCNCPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511618 | |

| Record name | N-(6-Methylpyridin-2-yl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38614-78-7 | |

| Record name | N-(6-Methylpyridin-2-yl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methylpyridin-2-yl)formamide typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the formamide group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure consistency and quality. The product is then purified using techniques such as distillation or crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: N-(6-methylpyridin-2-yl)formamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formamide group to an amine group.

Substitution: The pyridine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as amines, carboxylic acids, and substituted pyridines .

Scientific Research Applications

N-(6-methylpyridin-2-yl)formamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in metabolic pathways or interact with receptors to modulate signal transduction .

Comparison with Similar Compounds

Substituted Benzamide Derivatives

Several benzamide analogues of N-(6-methylpyridin-2-yl)formamide have been synthesized to explore structure-activity relationships (SAR) for nAChR modulation. Key examples include:

Key Observations :

- Electron-Withdrawing Groups (EWGs): Fluorine and cyano substituents (e.g., compounds 34 and 35) enhance thermal stability (higher melting points) but lack reported nAChR activity data .

- Bulkier Substituents : The allyloxy group in compound 1 confers moderate hα4β2 nAChR inhibition (IC₅₀ = 6.0 µM) with modest selectivity over hα3β4, suggesting steric and electronic effects influence receptor binding .

Pyridine and Pivalamide Derivatives

Other structurally related compounds include:

- N-(6-Chloro-3-formylpyridin-2-yl)pivalamide (CAS: 127446-34-8): Features a chloro and formyl group on the pyridine ring and a pivalamide substituent. Exhibits a melting point of 137–139°C and molecular weight of 240.69 .

- N,N-Bis(6-methylpyridin-2-yl)acetamide (A374829): A dimeric analogue with higher structural similarity (0.89) to this compound, though its bioactivity remains uncharacterized .

Key Differences :

- Pivalamide vs.

- Halogen Substitution : Chlorine at the 6-position (compound 14) may enhance electrophilicity, altering reactivity in synthetic pathways .

Pharmacological Activity and Selectivity

nAChR Modulation

Compound 1 (4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide) serves as a lead negative allosteric modulator (NAM) of hα4β2 nAChRs. Its ~5-fold selectivity over hα3β4 subtypes highlights the importance of the benzamide scaffold in subtype discrimination .

Thermal Stability

Q & A

Q. What are the common synthetic routes for N-(6-methylpyridin-2-yl)formamide, and what reaction conditions are critical for yield optimization?

this compound is synthesized via two primary methods:

- Method 1: Reaction of 6-methylpyridin-2-amine with formic acid under reflux conditions. This method requires careful temperature control (typically 100–120°C) to avoid decomposition of the formamide group .

- Method 2: Transamidation using activated esters (e.g., methyl formate) in the presence of a catalyst like DMAP (4-dimethylaminopyridine), which enhances nucleophilic substitution efficiency .

Key considerations for optimization:

- Use anhydrous solvents (e.g., toluene or DMF) to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC to isolate the product before side reactions (e.g., over-alkylation) occur.

- Purification via column chromatography with a polar solvent system (e.g., ethyl acetate/hexane) improves purity .

Q. How can the molecular structure of this compound be characterized to confirm regiochemistry?

Structural confirmation relies on:

- Single-crystal X-ray diffraction (SC-XRD): Reveals planar geometry with a dihedral angle of 3.2° between the pyridine and formamide groups. Hydrogen bonding (N–H⋯O) forms centrosymmetric dimers, critical for stabilizing the crystal lattice .

- NMR spectroscopy:

- ¹H NMR: A singlet at δ 8.3–8.5 ppm confirms the formamide proton.

- ¹³C NMR: A carbonyl signal at δ 163–165 ppm distinguishes the formamide group from acetamide analogs .

- FT-IR: Stretching vibrations at ~1670 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N–H) validate the functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

Discrepancies often arise due to variations in assay conditions or impurity profiles. Methodological solutions include:

- Standardized bioassays: Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Purity validation: Employ LC-MS to confirm compound integrity (>95% purity) and rule out degradation products.

- Dose-response studies: Generate IC₅₀ curves across multiple concentrations to account for batch-to-batch variability .

Q. What strategies are effective for enhancing the solubility and bioavailability of this compound in pharmacological studies?

- Structural modifications: Introduce hydrophilic groups (e.g., hydroxyl or amine) at the pyridine ring’s 4-position without disrupting the formamide’s hydrogen-bonding capacity .

- Formulation approaches:

- Use cyclodextrin-based inclusion complexes to improve aqueous solubility.

- Nanoemulsion delivery systems enhance intestinal absorption in preclinical models .

- Computational modeling: Predict logP and pKa values (e.g., using MarvinSketch) to guide derivatization for optimal partition coefficients .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Steric effects: The 6-methyl group hinders electrophilic substitution at the pyridine’s 2- and 4-positions, directing reactivity to the 3-position.

- Electronic effects: The electron-withdrawing formamide group deactivates the pyridine ring, necessitating strong catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings .

- Case study: In Buchwald-Hartwig aminations, the formamide’s NH group participates in chelation with palladium, accelerating C–N bond formation .

Q. What crystallographic parameters are critical for understanding intermolecular interactions in this compound?

SC-XRD data (T = 295 K) reveal:

- Unit cell dimensions: Triclinic system (space group P1) with a = 4.0611 Å, b = 8.6232 Å, c = 10.3231 Å, α = 87.42°, β = 79.34°, γ = 83.10° .

- Hydrogen-bonding network: N–H⋯O interactions (2.89 Å) create dimeric motifs, while weak C–H⋯π contacts (3.42 Å) stabilize layered packing .

- Thermal ellipsoids: Anisotropic displacement parameters indicate minimal disorder in the crystal lattice, ensuring reliable structural models .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s toxicity profile?

- In vitro vs. in vivo discrepancies: Perform parallel assays using hepatocyte cell lines (e.g., HepG2) and rodent models to assess metabolic stability and metabolite toxicity .

- Mechanistic studies: Use RNA-seq to identify differentially expressed genes in exposed cells, focusing on oxidative stress pathways (e.g., Nrf2/ARE signaling) .

- Comparative analysis: Benchmark against structurally similar compounds (e.g., N-(6-methylpyridin-2-yl)acetamide) to isolate toxicity contributions from the formamide group .

Q. What methodologies validate the compound’s role as a kinase inhibitor despite variable IC₅₀ values in literature?

- Kinase profiling panels: Screen against a broad panel (e.g., 100+ kinases) to identify off-target effects and confirm selectivity .

- Crystallographic docking: Resolve co-crystal structures with target kinases (e.g., EGFR) to map binding interactions and explain potency variations .

- ATP-competitive assays: Use luminescence-based ADP-Glo™ assays to distinguish between competitive and allosteric inhibition mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.